Tosyl-1H-indol-4-amine
Overview
Description
Tosyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) attached to the indole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Tosyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as Tosyl-1H-indol-4-amine, interact with various enzymes, proteins, and other biomolecules These interactions are vital for their role in biochemical reactions
Cellular Effects
Indole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-1H-indol-4-amine typically involves the tosylation of 1H-indol-4-amine. This can be achieved by reacting 1H-indol-4-amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tosyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Tosyl-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-indol-4-amine: Lacks the tosyl group, making it less reactive and stable.
Tosyl-1H-indol-3-amine: Similar structure but with the tosyl group at a different position, leading to different reactivity and applications.
Tosyl-1H-indol-5-amine: Another positional isomer with distinct chemical properties.
Uniqueness: Tosyl-1H-indol-4-amine is unique due to the specific positioning of the tosyl group, which significantly influences its reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVICWDTCODJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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